molecular formula C10H12BrI B12853804 2-Bromo-4-n-butyliodobenzene

2-Bromo-4-n-butyliodobenzene

Cat. No.: B12853804
M. Wt: 339.01 g/mol
InChI Key: XVOPXMUOYMXGEZ-UHFFFAOYSA-N
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Description

2-Bromo-4-n-butyliodobenzene: is an organic compound with the molecular formula C10H12BrI It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are substituted with bromine and iodine, respectively, and an n-butyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-n-butyliodobenzene typically involves the halogenation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine and iodine in the presence of a catalyst such as iron(III) bromide or iron(III) chloride. The n-butyl group can be introduced via a Friedel-Crafts alkylation reaction using n-butyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-n-butyliodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-4-n-butyliodobenzene is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds. It is also used in the study of halogenated benzene derivatives and their reactivity .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Bromo-4-n-butyliodobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-n-butyliodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with an n-butyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C10H12BrI

Molecular Weight

339.01 g/mol

IUPAC Name

2-bromo-4-butyl-1-iodobenzene

InChI

InChI=1S/C10H12BrI/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3

InChI Key

XVOPXMUOYMXGEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)I)Br

Origin of Product

United States

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